molecular formula C13H12N2O B12005074 2-Oxazoline, 2-(1-naphthylamino)- CAS No. 40520-51-2

2-Oxazoline, 2-(1-naphthylamino)-

Cat. No.: B12005074
CAS No.: 40520-51-2
M. Wt: 212.25 g/mol
InChI Key: FQEBDSGXTAANPO-UHFFFAOYSA-N
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Description

2-Oxazoline, 2-(1-naphthylamino)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 1-naphthylamino group adds unique properties to the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazoline, 2-(1-naphthylamino)- typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature and is stereospecific, resulting in the formation of the oxazoline ring with inversion of stereochemistry. Another method involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of pyridinium hydrobromide perbromide in water at room temperature . This method provides good yields and is efficient for the preparation of various 2-oxazolines.

Industrial Production Methods

Industrial production of 2-Oxazoline, 2-(1-naphthylamino)- can be achieved through the use of continuous flow reactors. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide . The use of flow reactors improves the safety profile of the reaction and provides pure products without the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoline, 2-(1-naphthylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Oxazoline, 2-(1-naphthylamino)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions . It can also interact with biological molecules, influencing enzyme activity and other biochemical processes . The presence of the 1-naphthylamino group enhances its binding affinity and specificity for certain targets, making it a valuable tool in both chemical and biological research.

Comparison with Similar Compounds

2-Oxazoline, 2-(1-naphthylamino)- can be compared with other similar compounds, such as:

The uniqueness of 2-Oxazoline, 2-(1-naphthylamino)- lies in the presence of the 1-naphthylamino group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

40520-51-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-naphthalen-1-yl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H12N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15)

InChI Key

FQEBDSGXTAANPO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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